molecular formula C13H22N4O B8787481 2-Isopropoxy-6-(4-methylpiperazin-1-yl)pyridin-3-amine

2-Isopropoxy-6-(4-methylpiperazin-1-yl)pyridin-3-amine

Cat. No.: B8787481
M. Wt: 250.34 g/mol
InChI Key: LYPUUHYKJZXNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropoxy-6-(4-methylpiperazin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C13H22N4O and its molecular weight is 250.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)-2-propan-2-yloxypyridin-3-amine

InChI

InChI=1S/C13H22N4O/c1-10(2)18-13-11(14)4-5-12(15-13)17-8-6-16(3)7-9-17/h4-5,10H,6-9,14H2,1-3H3

InChI Key

LYPUUHYKJZXNGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=N1)N2CCN(CC2)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a microwave tube, 500 mg of 1-methyl-4-[5-nitro-6-(propan-2-yloxy)pyridin-2-yl]piperazine are introduced into 15 ml of methanol. 675 mg of ammonium formate and 270 mg of Pd/C (10%) are added. The reaction medium is microwave-heated at 80° C. for 5 minutes. The mixture is filtered on Clarcel and the Clarcel is rinsed with methanol. The filtrate is concentrated under reduced pressure, so as to give 512 mg of 6-(4-methylpiperazin-1-yl)-2-(propan-2-yloxy)pyridin-3-amine in the form of a purple gum.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
675 mg
Type
reactant
Reaction Step Two
Name
Quantity
270 mg
Type
catalyst
Reaction Step Two

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